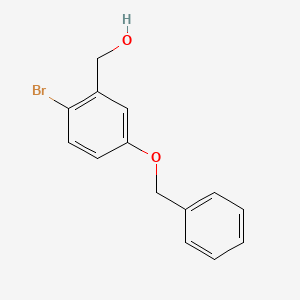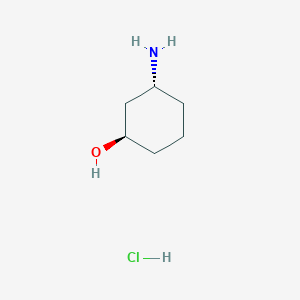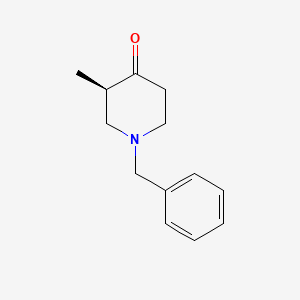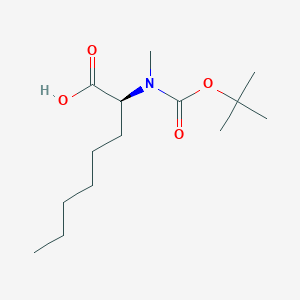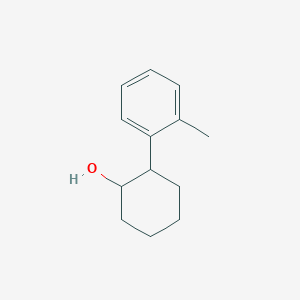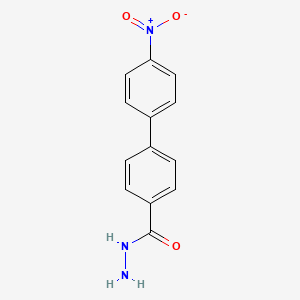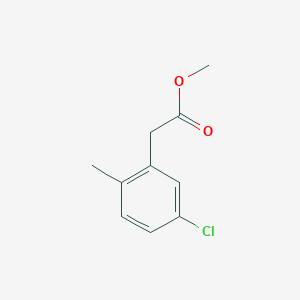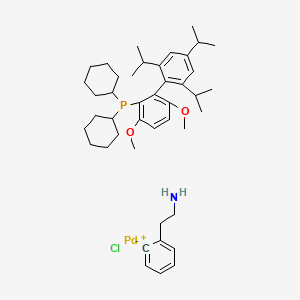
BrettPhos Palladacycle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BrettPhos Palladacycle is a third-generation palladium-based precatalyst developed by the Buchwald group. It is widely recognized for its exceptional stability and reactivity in cross-coupling reactions, particularly the Buchwald-Hartwig amination. The compound is characterized by its unique ligand structure, which enhances its catalytic efficiency and broadens its application scope in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of steps involving the coordination of the BrettPhos ligand to a palladium center. The process typically begins with the preparation of the BrettPhos ligand, followed by its reaction with a palladium precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the palladacycle complex .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: BrettPhos Palladacycle undergoes several types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, facilitating the formation of new bonds.
Reduction: Reductive elimination reactions are also common, where the palladium center is reduced, leading to the release of the product.
Substitution: The compound is highly effective in substitution reactions, particularly in the formation of carbon-nitrogen and carbon-carbon bonds
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include aryl halides, amines, and bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from reactions involving this compound include various substituted aromatic compounds, such as anilines and biaryls, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
BrettPhos Palladacycle has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: this compound is instrumental in the synthesis of pharmaceutical compounds, contributing to the discovery of new medications.
Industry: The compound is used in the production of fine chemicals and materials, enhancing the efficiency and selectivity of industrial processes
Mecanismo De Acción
The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species through oxidative addition. The BrettPhos ligand stabilizes the palladium center, allowing it to undergo various catalytic cycles. The compound’s unique ligand structure provides steric and electronic properties that enhance its reactivity and selectivity. The molecular targets include aryl halides and amines, which undergo coupling reactions to form new bonds .
Comparación Con Compuestos Similares
XPhos Palladacycle: Another palladium-based precatalyst with similar applications in cross-coupling reactions.
RuPhos Palladacycle: Known for its high reactivity and stability in various catalytic processes.
tBuBrettPhos Palladacycle: A variant of this compound with enhanced steric properties
Uniqueness: this compound stands out due to its exceptional stability, broad application scope, and high reactivity under mild conditions. Its unique ligand structure provides significant advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications .
Propiedades
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63ClNO2PPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148148-01-9 |
Source


|
| Record name | 1148148-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
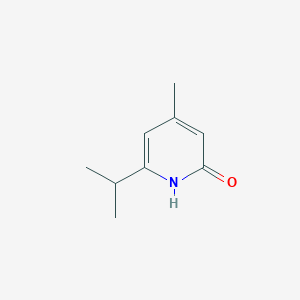
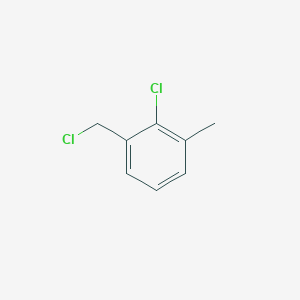
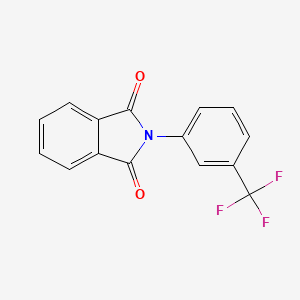


![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)
![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)
